4-((1H-1,2,4-Triazol-1-yl)methyl)phenol
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Overview
Description
4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is a chemical compound that features a phenol group substituted with a 1H-1,2,4-triazol-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods are designed to be environmentally friendly and cost-effective, utilizing metal-free catalysts and atom-economical reactions .
Chemical Reactions Analysis
Types of Reactions
4-((1H-1,2,4-Triazol-1-yl)methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenols and other substituted derivatives.
Scientific Research Applications
4-((1H-1,2,4-Triazol-1-yl)methyl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction is facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile
- 4-(1H-1,2,4-Triazol-1-yl)phenol
Uniqueness
4-((1H-1,2,4-Triazol-1-yl)methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, this compound has shown promising results in inhibiting specific enzymes and demonstrating potent anticancer activity .
Properties
IUPAC Name |
4-(1,2,4-triazol-1-ylmethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-3-1-8(2-4-9)5-12-7-10-6-11-12/h1-4,6-7,13H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGHMNOUPYIXRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437883 |
Source
|
Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119192-11-9 |
Source
|
Record name | 4-(1H-1,2,4-Triazol-1-ylmethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119192-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(1H-1,2,4-Triazol-1-yl)methyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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